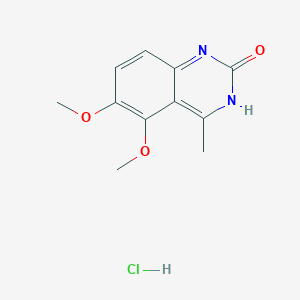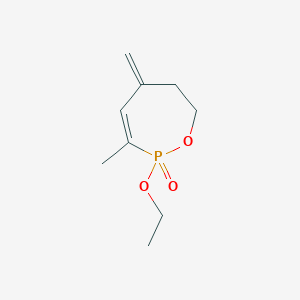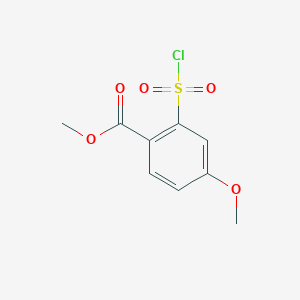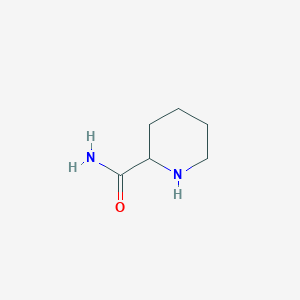
Piperidine-2-carboxamide
Overview
Description
Piperidine-2-carboxamide is an organic compound that belongs to the class of piperidine derivatives. It features a six-membered ring containing five methylene groups and one amine group, with a carboxamide functional group attached to the second carbon atom of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Piperidine-2-carboxamide, a derivative of piperidine, has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of this compound include several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Mode of Action
This compound interacts with its targets, leading to changes in the cellular environment. It regulates the aforementioned signaling pathways, which are crucial for the establishment of cancers . For instance, it has been observed that piperidine reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in cancer cells .
Biochemical Pathways
This compound affects various biochemical pathways. It helps in cell cycle arrest and inhibits cell migration, thereby reducing the survivability of cancer cells . Furthermore, it down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It leads to the inhibition of cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells . Furthermore, it has been observed to initiate caspase 9/3 dependent apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Piperidine-2-carboxamide is known to interact with various enzymes and proteins. For instance, it has been found to inhibit the tubulin polymerization , which is a crucial process in cell division and growth. The nature of these interactions is often through binding to the active sites of the enzymes or proteins, thereby modulating their activity .
Cellular Effects
In terms of cellular effects, this compound has been observed to have anticancer potential . It can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . It also leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to cause damage to mitochondrial membrane potential, leading to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 .
Metabolic Pathways
It is known that tertiary aliphatic amines like this compound are biotransformed through a reversible reaction into tertiary amine oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanoacetic acid under basic conditions, followed by hydrolysis to yield the desired carboxamide. Another method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel, which facilitates the formation of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and cost-effectiveness. Additionally, modified Birch reduction using sodium in ethanol can also be employed to produce piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include primary amines, carboxylic acids, and various substituted piperidine derivatives .
Scientific Research Applications
Piperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Piperidine-2-carboxamide can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine:
Pyridine: Unlike this compound, pyridine lacks the carboxamide functional group and has a more aromatic character.
Pyrrolidine: This compound has a five-membered ring, making it structurally different from the six-membered piperidine ring.
Piperazine: Piperazine contains two nitrogen atoms in its six-membered ring, whereas this compound has only one.
The uniqueness of this compound lies in its specific functional group and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMBESZRBTVIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901505 | |
| Record name | NoName_631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19889-77-1 | |
| Record name | Pipecolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

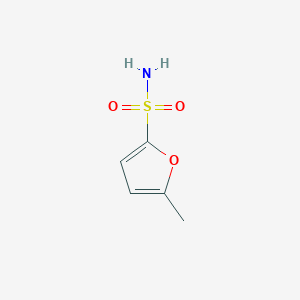
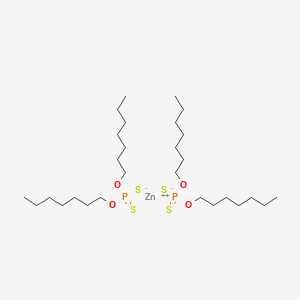

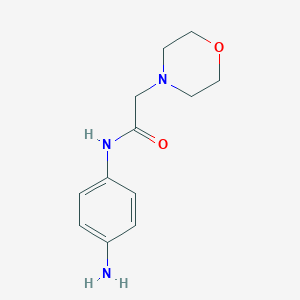
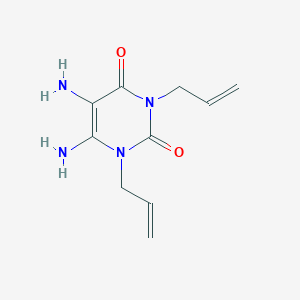

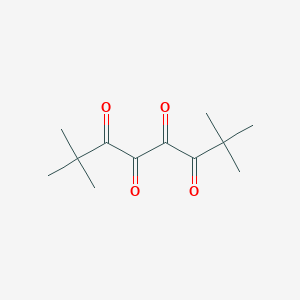
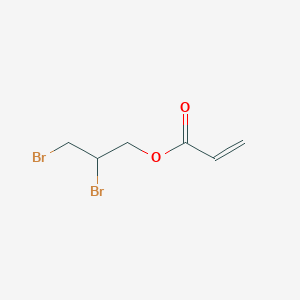
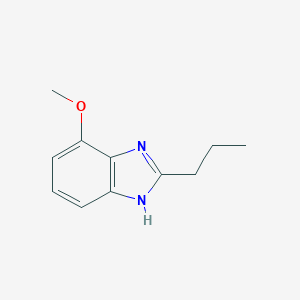
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
